
4-methoxy-N-(4-morpholinylcarbonothioyl)-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N-(4-morpholinylcarbonothioyl)-3-nitrobenzamide, also known as AG1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) family of tyrosine kinases. It was first synthesized in 1994 by scientists at Pfizer, and has since been extensively studied for its potential applications in cancer research.
Wirkmechanismus
4-methoxy-N-(4-morpholinylcarbonothioyl)-3-nitrobenzamide works by binding to the ATP-binding site of the EGFR kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. This ultimately leads to the inhibition of cell proliferation and survival.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, it has also been shown to inhibit angiogenesis and to have anti-inflammatory effects. It has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-methoxy-N-(4-morpholinylcarbonothioyl)-3-nitrobenzamide in lab experiments is its high specificity for EGFR, which allows for more precise targeting of this pathway. However, one limitation is that it can be difficult to achieve sufficient inhibition of EGFR activity without causing toxicity to the cells.
Zukünftige Richtungen
There are many potential future directions for research on 4-methoxy-N-(4-morpholinylcarbonothioyl)-3-nitrobenzamide. One area of interest is in the development of more potent and selective EGFR inhibitors based on the structure of this compound. Another area of interest is in the use of this compound as a tool to study the role of EGFR in various disease states, such as cancer and neurodegenerative diseases. Finally, there is also potential for the use of this compound as a therapeutic agent in the treatment of these diseases.
Synthesemethoden
The synthesis of 4-methoxy-N-(4-morpholinylcarbonothioyl)-3-nitrobenzamide involves a multi-step process starting from 3-nitroaniline. The first step involves the conversion of 3-nitroaniline to 3-nitroacetanilide, which is then reacted with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with morpholine and methoxybenzamide to yield this compound.
Wissenschaftliche Forschungsanwendungen
4-methoxy-N-(4-morpholinylcarbonothioyl)-3-nitrobenzamide has been extensively studied for its potential applications in cancer research, as EGFR is known to be overexpressed in many types of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has also been used as a tool to study the role of EGFR in cancer progression.
Eigenschaften
IUPAC Name |
4-methoxy-N-(morpholine-4-carbothioyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O5S/c1-20-11-3-2-9(8-10(11)16(18)19)12(17)14-13(22)15-4-6-21-7-5-15/h2-3,8H,4-7H2,1H3,(H,14,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJYORNKQKPDOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)N2CCOCC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49825339 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

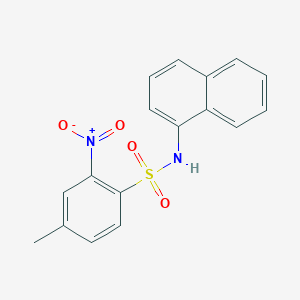
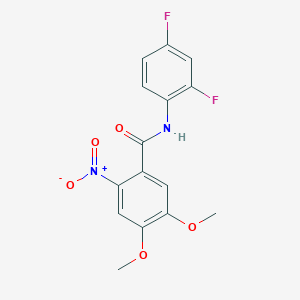
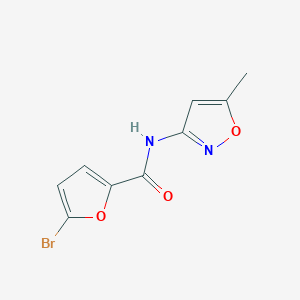
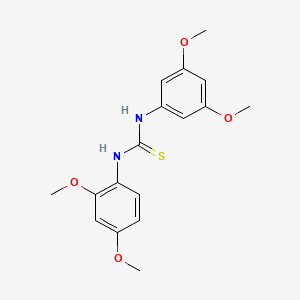
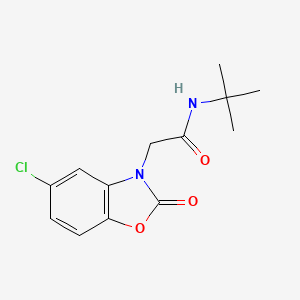
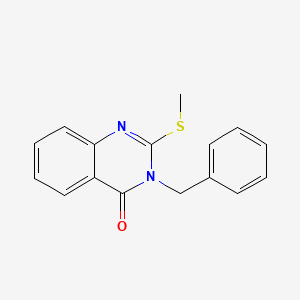
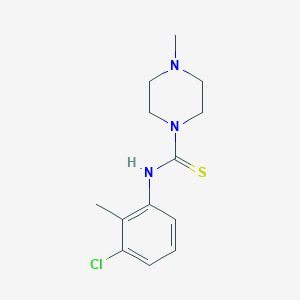

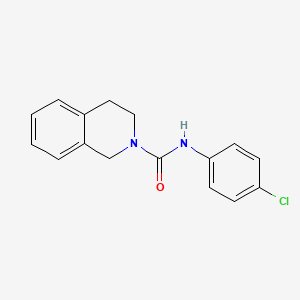
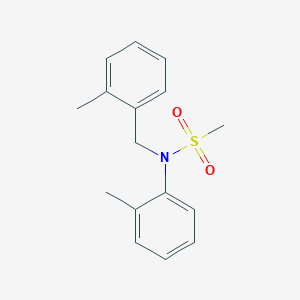
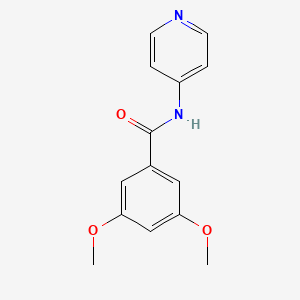
![methyl 2-methyl-3-[(3-methylbenzoyl)amino]benzoate](/img/structure/B5753912.png)
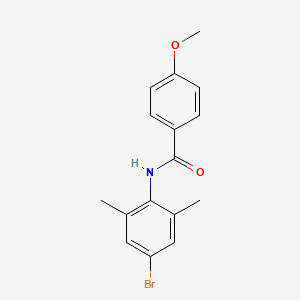
![3-ethyl-4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5753926.png)